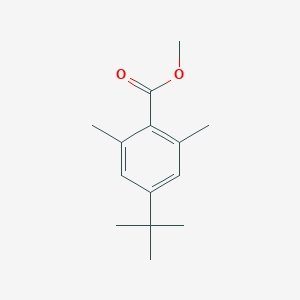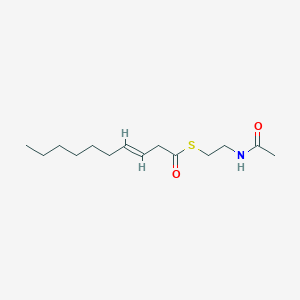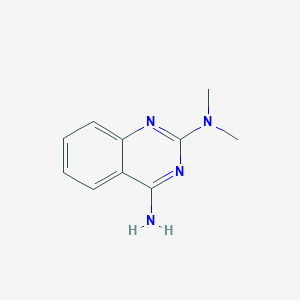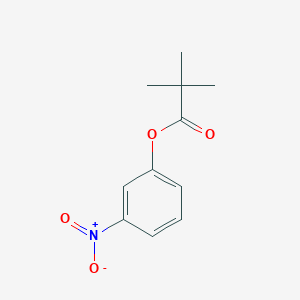
Methyl 4-tert-butyl-2,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-tert-butyl-2,6-dimethylbenzoate, also known as methyl diisopropylphenylacetate, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is not well understood. However, it is believed to act as a substrate for cytochrome P450 enzymes in the liver, which leads to the production of reactive metabolites. These reactive metabolites can then bind to cellular proteins and cause cellular damage.
Effets Biochimiques Et Physiologiques
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate has been shown to induce liver damage in animal studies. It has also been shown to inhibit the activity of certain enzymes in the liver. Additionally, it has been shown to induce oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate in lab experiments is that it is a well-characterized compound with known properties. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate. One area of research could be to investigate the mechanism of action in more detail to better understand how it induces cellular damage. Additionally, more studies could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a biomarker for liver damage. Finally, more research could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a standard in the analysis of environmental pollutants.
Conclusion:
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is a well-characterized compound that is widely used in scientific research. It is used as a reference compound for studying the mechanism of action of various drugs and as a model compound to investigate the metabolism of drugs in the liver. However, it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results. There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate, including investigating the mechanism of action in more detail, using it as a biomarker for liver damage, and using it as a standard in the analysis of environmental pollutants.
Applications De Recherche Scientifique
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is widely used in scientific research as a reference compound for studying the mechanism of action of various drugs. It is also used as a model compound to investigate the metabolism of drugs in the liver. Additionally, it is used as a standard in the analysis of environmental pollutants.
Propriétés
Nom du produit |
Methyl 4-tert-butyl-2,6-dimethylbenzoate |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
methyl 4-tert-butyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-9-7-11(14(3,4)5)8-10(2)12(9)13(15)16-6/h7-8H,1-6H3 |
Clé InChI |
RHIPVNBDRMEPRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)





![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
